molecular formula C10H7F3N2O B581238 8-(Trifluoromethoxy)quinolin-5-amine CAS No. 1072944-53-6

8-(Trifluoromethoxy)quinolin-5-amine

Cat. No. B581238
CAS RN: 1072944-53-6
M. Wt: 228.174
InChI Key: KIXOFTNLLDXSQN-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2O . It is a versatile compound used in scientific research.


Synthesis Analysis

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine involves complex chemical reactions. One method involves the use of stannic chloride or indium (III) chloride in aerobic conditions . Another method involves the use of boronic acid group, which can participate in Suzuki-Miyaura couplings, a versatile tool for forming carbon-carbon bonds.


Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethoxy)quinolin-5-amine is intricate, with a molecular weight of 228.171 Da . It consists of a quinoline ring system attached to an amino group .


Chemical Reactions Analysis

The chemical reactions involving 8-(Trifluoromethoxy)quinolin-5-amine are complex and diverse. It can participate in various chemical reactions due to its unique properties.


Physical And Chemical Properties Analysis

8-(Trifluoromethoxy)quinolin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 307.0±37.0 °C at 760 mmHg, and a flash point of 139.5±26.5 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Catalysis

The compound’s boronic acid derivative, as mentioned in one of the search results , suggests its potential use in catalysis. Boronic acids are known to be involved in various catalytic reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic compounds.

Safety and Hazards

When handling 8-(Trifluoromethoxy)quinolin-5-amine, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Contact with skin and eyes should be avoided, and it should be kept in a dark place, sealed in dry, at 2-8°C .

properties

IUPAC Name

8-(trifluoromethoxy)quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOFTNLLDXSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674749
Record name 8-(Trifluoromethoxy)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethoxy)quinolin-5-amine

CAS RN

1072944-53-6
Record name 8-(Trifluoromethoxy)quinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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